3-Ethynyl-2-isopropoxypyridine

Description

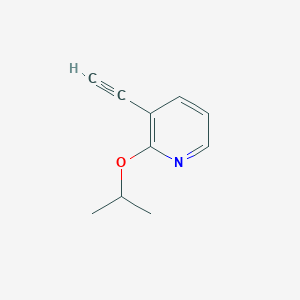

3-Ethynyl-2-isopropoxypyridine is a pyridine derivative characterized by an ethynyl group (-C≡CH) at the 3-position and an isopropoxy group (-OCH(CH₃)₂) at the 2-position of the pyridine ring. This compound belongs to a class of substituted pyridines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The ethynyl group contributes to π-conjugation and reactivity, while the isopropoxy moiety provides steric bulk and modulates solubility.

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

3-ethynyl-2-propan-2-yloxypyridine |

InChI |

InChI=1S/C10H11NO/c1-4-9-6-5-7-11-10(9)12-8(2)3/h1,5-8H,2-3H3 |

InChI Key |

NPIHMVUQKJDNBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-isopropoxypyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a halogenated pyridine derivative with an ethynylboronic acid or ester in the presence of a palladium catalyst and a base .

Another method involves the Sonogashira coupling, where a halogenated pyridine derivative is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions for these methods are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as catalyst loading, solvent choice, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-isopropoxypyridine can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The ethynyl and isopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be employed.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Ethynyl-2-isopropoxypyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: It can be used as a probe to study biological processes involving pyridine derivatives. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine: Potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-isopropoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its pyridine ring, ethynyl group, or isopropoxy group. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following analysis compares 3-Ethynyl-2-isopropoxypyridine with structurally related pyridine derivatives from the evidence, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The ethynyl group in this compound is electron-withdrawing, enhancing electrophilic substitution reactivity. In contrast, the methoxy group in 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone is electron-donating, stabilizing the ring for nucleophilic reactions. The isopropoxy group provides steric hindrance, reducing reaction rates at adjacent positions compared to smaller substituents like hydroxyethoxy in 2-(2-Hydroxyethoxy)pyridin-3-ol.

Solubility and Log Kow :

- 3-Acetylpyridine exhibits high water solubility (Log Kow = -0.2) due to its polar acetyl group. This compound likely has lower solubility (estimated Log Kow ~2.5) due to the hydrophobic isopropoxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.